Norverrucosidin -

Norverrucosidin

Catalog Number: EVT-14220686
CAS Number:
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Norverrucosidin is primarily isolated from marine-derived fungi. The Penicillium genus, especially species like Penicillium aurantiogriseum, has been identified as a significant source of this compound. The extraction methods typically involve fermentation processes followed by solvent extraction techniques, such as ethyl acetate and methanol, to obtain the desired metabolites from fungal cultures .

Classification

Norverrucosidin falls under the classification of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. These metabolites often play a crucial role in ecological interactions and have significant pharmaceutical potential.

Synthesis Analysis

Methods

The synthesis of Norverrucosidin has been explored through various methods, particularly focusing on natural extraction and synthetic approaches. The natural synthesis involves fermentation of specific fungal strains under controlled conditions. For instance, a common method includes culturing Penicillium aurantiogriseum in a nutrient-rich medium, followed by extraction with organic solvents like ethyl acetate.

Technical Details

  1. Fermentation: Fungal cultures are grown in a medium consisting of soybean powder and rice, incubated at 25 °C for approximately 20 days.
  2. Extraction: The fermentation broth is extracted using a solvent mixture (e.g., ethyl acetate-methanol-acetic acid) to isolate the crude extract.
  3. Purification: The extract undergoes further purification through silica gel chromatography and high-performance liquid chromatography (HPLC) to yield pure Norverrucosidin .
Molecular Structure Analysis

Structure

Norverrucosidin has a complex molecular structure characterized by its polyene α-pyrone skeleton. Its molecular formula is noted as C24H34O7, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 442.52 g/mol
  • Structural Features: The compound exhibits a ring-opened ethylene oxide moiety within its structure, which is critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Norverrucosidin can undergo various chemical reactions typical of polyketides, including oxidation and reduction processes that modify its functional groups. These reactions can lead to the formation of derivatives with altered biological activities.

Technical Details

  • Oxidation: Functional groups within Norverrucosidin can be oxidized to form more reactive species.
  • Reduction: Conversely, reduction reactions can yield derivatives that may exhibit enhanced solubility or bioactivity .
Mechanism of Action

Process

The mechanism of action of Norverrucosidin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis.

Data

  • Cell Lines Tested: HCT-116 (colon cancer) and HT-29 (colon cancer) cell lines have been utilized to assess the antiproliferative effects.
  • Assay Methods: MTT assays are commonly employed to evaluate cell viability post-treatment with Norverrucosidin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow oil.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate.

Chemical Properties

Applications

Scientific Uses

Norverrucosidin holds significant promise in scientific research due to its potential anticancer properties. Its applications include:

  • Antitumor Research: Investigated for its efficacy against various cancer cell lines.
  • Pharmacological Studies: Explored for potential use in drug formulation targeting specific pathways involved in cancer progression.
  • Natural Product Chemistry: Serves as a model compound for studying biosynthetic pathways in fungi and developing synthetic analogs for enhanced activity .
Biosynthetic Pathways of Norverrucosidin in Fungal Systems

Polyketide Synthase (PKS) Gene Clusters in Penicillium spp.

Norverrucosidin, a derivative of the neurotoxic polyketide verrucosidin, is biosynthesized through conserved PKS gene clusters in Penicillium species. Comparative genomic analyses reveal that the core verA gene encodes an iterative type I PKS responsible for assembling the α-pyrone backbone. This PKS utilizes one acetyl-CoA starter unit and six malonyl-CoA extender units to form the linear polyketide chain, which undergoes regioselective cyclization. In Penicillium polonicum, CRISPR-Cas9-mediated knockout of verA abolishes verrucosidin/norverrucosidin production, confirming its essential role [2]. Adjacent genes within the cluster encode tailoring enzymes:

  • O-Methyltransferases (e.g., verB) for methylation of hydroxyl groups
  • Cytochrome P450 oxidases (e.g., verC) for epoxidation
  • Transporter proteins for metabolite secretion

The cluster spans ~25 kb and shares architectural similarities with citreoviridin and aurovertin BGCs in other fungi, indicating evolutionary conservation of α-pyrone biosynthesis [2] [6]. Penicillium aurantiogriseum harbors an analogous cluster, though variations in tailoring enzyme composition may explain structural differences between verrucosidin and norverrucosidin (e.g., absence of C-11 methylation in the latter) [6] [9].

Table 1: Core Genes in the Norverrucosidin/Verrucosidin Biosynthetic Gene Cluster

GeneFunctionDomain ArchitectureImpact of Deletion
verAPolyketide synthaseKS-AT-ACP-ACP-TEAbolished polyketide production
verBO-MethyltransferaseSAM-binding domainAltered methylation pattern
verCCytochrome P450 oxidaseHeme-binding motifLoss of epoxide functionality
verDMajor facilitator transporter12 transmembrane helicesReduced extracellular accumulation

Regulatory Mechanisms of Secondary Metabolite Production

Environmental and genetic regulators precisely control norverrucosidin biosynthesis:

Environmental Factors:

  • Water activity (aw): Optimal production occurs at 0.95 aw in maize substrates, with >80% reduction under drought stress (0.80 aw) [3].
  • Temperature: Maximal yields occur at 20–25°C, while temperatures ≥35°C induce alternative metabolites (e.g., mycophenolic acid) [3] [9].
  • Substrate composition: Lipid-rich substrates (e.g., chestnuts) enhance polyketide precursor availability, increasing norverrucosidin titers 3-fold compared to starch-based media [9].

Genetic Regulators:

  • Global regulators laeA (methyltransferase) and veA (velvet protein) activate ver cluster transcription under conducive conditions [9].
  • creA-mediated carbon catabolite repression suppresses verA during glucose abundance [2].
  • Cross-talk with other BGCs: Co-expression with roquefortine C clusters in P. taurinense suggests shared regulatory nodes [9].

Comparative Genomics of Verrucosidin Analog Biosynthesis

Phylogenomic analysis reveals conserved and divergent features across verrucosidin-like BGCs:

Conservation:

  • P. polonicum, P. aurantiogriseum, and P. crustosum share >90% verA sequence identity, indicating vertical inheritance [2] [6] [9].
  • Synteny of flanking genes (verB, verC) is maintained in all 3 species.

Divergence:

  • P. manginii lacks the verC P450 gene, potentially explaining its inability to produce epoxidated analogs [9].
  • Aspergillus homologs (e.g., ausA in A. nidulans) show <50% identity and produce distinct α-pyrones (e.g., austinols) [5].
  • Streptomyces rugose-spored lineages harbor evolutionarily convergent PKS clusters for structurally analogous pyrones (e.g., RK-682), though their catalytic domains utilize modular (non-iterative) mechanisms [4].

Enzymatic Modifications in Pyrone-Type Polyketide Diversification

Norverrucosidin arises from verrucosidin through sequential enzymatic tailoring:

Key Modifications:

  • Epoxidation: Verrucosidin’s C-12/C-13 epoxide is installed by VerC, a P450 monooxygenase requiring NADPH and molecular oxygen [2].
  • Demethylation: Norverrucosidin lacks verrucosidin’s C-11 methoxy group due to either:
  • Absence of methyltransferase activity (e.g., verB inactivation)
  • Hydrolysis by esterases (e.g., verE) in specific strains [6]
  • Side-chain reduction: A short-chain dehydrogenase/reductase (SDR) reduces verrucosidin’s C-5 ketone to norverrucosidin’s secondary alcohol [6] [8].

Table 2: Enzymatic Steps in Verrucosidin-to-Norverrucosidin Conversion

StepModificationEnzyme ClassGene CandidateChemical Change
1C-12/C-13 epoxidationCytochrome P450verCFormation of oxirane ring
2C-11 demethylationEsterase / lacking MTverE (putative)Methoxy → hydroxyl group
3C-5 ketoreductionShort-chain dehydrogenaseverD (putative)Carbonyl → secondary alcohol

Structural-Activity Relationships:

  • The C-12/C-13 epoxide is critical for mitochondrial toxicity by inhibiting ATP synthase [6].
  • Demethylation at C-11 reduces cellular permeability, diminishing norverrucosidin’s cytotoxicity by ~50% compared to verrucosidin [6].

Properties

Product Name

Norverrucosidin

IUPAC Name

4-methoxy-5-methyl-6-[(2S,3S)-2-methyl-3-[(2Z,4E)-4-methyl-5-[(2R,4S,5S)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C23H30O6/c1-12(11-21(5)20-22(6,29-20)15(4)27-21)9-13(2)18-23(7,28-18)19-14(3)16(25-8)10-17(24)26-19/h9-11,15,18,20H,1-8H3/b12-11+,13-9-/t15-,18-,20?,21+,22-,23-/m0/s1

InChI Key

OECUDTNQFAWZDD-JRYAVYMSSA-N

Canonical SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=CC(=O)O4)OC)C)C

Isomeric SMILES

C[C@H]1[C@]2(C(O2)[C@@](O1)(C)/C=C(\C)/C=C(/C)\[C@H]3[C@@](O3)(C)C4=C(C(=CC(=O)O4)OC)C)C

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